Sdh-IN-7

Catalog No.
S12848213
CAS No.
M.F
C18H15Cl3F3N3O
M. Wt
452.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Sdh-IN-7

Product Name

Sdh-IN-7

IUPAC Name

N-cyclopropyl-N-[3,3-dichloro-2-(4-chlorophenyl)prop-2-enyl]-3-(difluoromethyl)-5-fluoro-1-methylpyrazole-4-carboxamide

Molecular Formula

C18H15Cl3F3N3O

Molecular Weight

452.7 g/mol

InChI

InChI=1S/C18H15Cl3F3N3O/c1-26-17(24)13(14(25-26)16(22)23)18(28)27(11-6-7-11)8-12(15(20)21)9-2-4-10(19)5-3-9/h2-5,11,16H,6-8H2,1H3

InChI Key

FKMQOWOZZJNFDY-UHFFFAOYSA-N

SMILES

Array

Canonical SMILES

CN1C(=C(C(=N1)C(F)F)C(=O)N(CC(=C(Cl)Cl)C2=CC=C(C=C2)Cl)C3CC3)F

Overview of a Recent SDH Inhibitor Discovery Study

Author: Smolecule Technical Support Team. Date: February 2026

A 2025 study detailed the efficient identification of new small molecules targeting Succinate Dehydrogenase (SDH) in NSCLC [1] [2]. The key aspects of this research are summarized in the table below.

Aspect Details from the Study
Objective Discover new small-molecule SDH inhibitors for cancer therapy [1].
Screening Method Computational screening of 2.5 million compounds from the Enamine library using AtomNet technology, targeting the ubiquinone binding pocket of SDH [2].
Initial Candidates 96 top predicted candidates [2].
Lead Inhibitors Two potent inhibitors (referred to in the study as H2/Z14 and C6/Z96) were selected for further characterization [1] [2].
Binding Confirmation Cellular Thermal Shift Assay (CETSA) confirmed direct binding to SDHA and SDHD subunits [1] [2].
Primary Mechanisms Increased mitochondrial ROS and succinate accumulation; induced apoptosis via mitochondrial and DNA damage; reduced SDH enzyme activity and oxygen consumption rate (OCR) [1] [2].
Functional Outcomes Reduced cancer cell viability, migration, and 3D organoid formation in NSCLC cell lines in vitro [1] [2].

Detailed Experimental Protocols

The study employed a series of standard assays to validate the inhibitors and elucidate their mechanism of action. The overall workflow is depicted in the following diagram.

Diagram of the multi-stage experimental workflow for SDH inhibitor discovery and validation [1] [2].

The specific methodologies for key experiments were as follows:

  • SDH Enzyme Activity Assay: Initial screening of the 96 candidates was performed using isolated mitochondria from immortalized cells. SDH activity was measured by monitoring the reduction of an artificial electron acceptor, such as dichlorophenolindophenol (DCPIP), spectrophotometrically. The assay buffer typically contained sodium succinate as the substrate [2].
  • Cellular Thermal Shift Assay (CETSA): To confirm direct target engagement, lung cancer cells were treated with the lead compounds or a DMSO control. The cells were heated to different temperatures, and the soluble protein fraction was analyzed. The stabilization of SDHA and SDHD subunits against heat-induced aggregation upon compound binding was detected by western blotting using specific anti-SDHA and anti-SDHB antibodies [2].
  • Oxygen Consumption Rate (OCR): The Seahorse XF Analyzer was used to measure mitochondrial function. Cells were seeded in a specialized microplate, and the OCR was measured in real-time under basal conditions and after the sequential injection of compounds. A sharp decrease in OCR after the addition of the inhibitor would indicate impaired mitochondrial respiration linked to SDH inhibition [1] [2].
  • Apoptosis and ROS Detection: Apoptosis was measured by flow cytometry using Annexin V/propidium iodide (PI) staining. For reactive oxygen species (ROS), cells were treated with the inhibitors and then stained with fluorescent probes like MitoSOX Red for mitochondrial ROS and H2DCFDA for cellular ROS, followed by flow cytometric analysis or fluorescence microscopy [1] [2].
  • Long-term Colony Formation Assay: Cancer cells (e.g., H358-GFP) were plated at a low density (e.g., 250 cells/well in a 96-well plate) and treated with titrating concentrations of the compounds for 14 days, with media changed every three days. Cell viability and colony formation were quantified by measuring GFP signal intensity using a fluorescence microscope and analyzed with software like ImageJ [2].

Mechanism of Action and Signaling Pathways

The study demonstrated that the lead inhibitors exert their anti-cancer effects through a multi-faceted mechanism, which is visually summarized below.

cluster_mito Mitochondria cluster_cyto Cytoplasm / Nucleus Inhibitor SDH Inhibitor SDH Inhibits SDH (Complex II) Inhibitor->SDH Succ Succinate Accumulation SDH->Succ Blocks Oxidation ETC Disrupts Electron Transport Chain SDH->ETC PHD Inhibits PHDs Succ->PHD Leaks to Cytosol ROS ↑ Mitochondrial ROS ETC->ROS Apoptosis Induces Apoptosis ROS->Apoptosis HIF Stabilizes HIF-1α PHD->HIF Pseudo Pseudohypoxic Gene Expression HIF->Pseudo

Proposed signaling pathways for the anti-cancer effects of the SDH inhibitors [1] [3] [4].

References

SDH-IN-7: Core Data Summary

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the key physicochemical and biological data available for SDH-IN-7 from the search results [1].

Property Category Details
Molecular Formula C₁₈H₁₅Cl₃F₃N₃O
Molecular Weight 452.69 g/mol
CAS Number Information not available in search results
Biological Activity Potent Succinate Dehydrogenase (SDH) inhibitor; IC₅₀ of 26 nM against porcine SDH.
Appearance Solid at room temperature
Storage Conditions Powder: -20°C for 3 years or 4°C for 2 years. In solvent: -80°C for 6 months or -20°C for 1 month.
Solubility (In Vitro) Likely soluble in DMSO; may also be soluble in H₂O, Ethanol, or DMF.

Experimental Use & Handling

The source provides detailed formulations for administering this compound in a research setting, which is critical for experimental reproducibility [1].

  • Preparing Stock Solutions: The product sheet provides a preparation guide. For example, to make a 1 mM stock solution, dissolve 1 mg of this compound in 2.2090 mL of solvent [1].
  • Common In Vivo Formulations: Several standard formulations are suggested for animal studies [1]:
    • Injection Formulation 1: DMSO : Tween 80 : Saline = 10 : 5 : 85
    • Injection Formulation 2: DMSO : PEG300 : Tween 80 : Saline = 10 : 40 : 5 : 45
    • Oral Formulation 1: Suspend in 0.5% Carboxymethylcellulose sodium (CMC Na) in ddH₂O.
  • Important Note: The source strongly recommends consulting the primary literature for the specific experimental context to determine the most appropriate formulation, as solubility and efficacy can vary [1].

The Role of Succinate Dehydrogenase (SDH)

While the search results do not contain specific studies on this compound's mechanism, they provide extensive background on its target, SDH (Complex II), which is crucial for understanding the compound's potential applications.

  • Dual Metabolic Function: SDH is a key enzyme that uniquely participates in both the tricarboxylic acid (TCA) cycle, where it oxidizes succinate to fumarate, and the mitochondrial electron transport chain (ETC), where it transfers electrons to ubiquinone [2] [3].
  • SDH as a Signaling Hub: Beyond metabolism, SDH activity influences cell signaling. Dysregulation and subsequent accumulation of succinate can stabilize the hypoxia-inducible factor-1α (HIF-1α) by inhibiting prolyl hydroxylases (PHDs). This enhances pro-inflammatory gene expression, creating a state of "pseudohypoxia" [2]. The diagram below outlines this signaling pathway.

SDH_Dysfunction SDH Dysfunction (e.g., Inhibition) Succinate_Accumulation Succinate Accumulation SDH_Dysfunction->Succinate_Accumulation PHD_Inhibition Inhibition of Prolyl Hydroxylases (PHDs) Succinate_Accumulation->PHD_Inhibition HIF1a_Stabilization HIF-1α Stabilization PHD_Inhibition->HIF1a_Stabilization Nuclear_Translocation Nuclear Translocation HIF1a_Stabilization->Nuclear_Translocation ProInflammatory_Genes Expression of Pro-inflammatory Genes Nuclear_Translocation->ProInflammatory_Genes

SDH inhibition leads to succinate accumulation, which stabilizes HIF-1α and drives inflammation.

  • Therapeutic Target: Due to its role in inflammation and cell fate, SDH is a promising therapeutic target for inflammatory disorders like rheumatoid arthritis and inflammatory bowel disease, as well as certain cancers [2] [3] [4].

References

The SDH Enzyme as a Therapeutic Target

Author: Smolecule Technical Support Team. Date: February 2026

Succinate Dehydrogenase (SDH), also known as mitochondrial Complex II, is a key enzyme that links two vital metabolic pathways: the Tricarboxylic Acid (TCA) cycle and the Electron Transport Chain (ETC) [1]. It catalyzes the oxidation of succinate to fumarate in the TCA cycle and transfers electrons to ubiquinone in the ETC [2] [1].

The table below summarizes the structure and function of the four SDH subunits:

Subunit Function Key Cofactors Associated Human Diseases
SDHA Catalytic subunit; contains the succinate-binding site [1]. Flavin Adenine Dinucleotide (FAD) [1]. Neurodegenerative disorders (e.g., Leigh syndrome) [3].
SDHB Electron transfer; contains iron-sulfur clusters [1]. Three Fe-S clusters (2Fe-2S, 4Fe-4S, 3Fe-4S) [1]. Familial paragangliomas and pheochromocytomas [3].
SDHC/SDHD Membrane anchors; form the ubiquinone-binding site (Qp site) [1]. Heme group [1] [3]. Familial paragangliomas and pheochromocytomas [3].

SDH's role extends beyond metabolism. The accumulation of its substrate, succinate, functions as a signaling molecule in inflammatory diseases [2]. In immune cells like macrophages, high cytosolic succinate levels stabilize the transcription factor HIF-1α, which drives the expression of pro-inflammatory genes such as IL-1β [2] [3]. Therefore, inhibiting SDH is a promising therapeutic strategy for conditions like rheumatoid arthritis, inflammatory bowel disease, and sepsis [2].

Established SDH Inhibitors and Research Models

While data on Sdh-IN-7 is unavailable, published research uses other well-characterized SDH inhibitors. The table below lists these common tool compounds and their applications:

Inhibitor Name Molecular Target Reported Use in Research
Dimethyl Malonate (DMM) SDHA (competitive inhibitor) [3]. Reduces IL-1β production in LPS-activated macrophages and in a murine sepsis model [3].
Nitropropionic Acid (3-NPA) SDHA (irreversible inhibitor) [3]. Decreases serum IL-1β in mice injected with E. coli [3].
Atpenin A5 Ubiquinone-binding site (SDHC/SDHD) [1]. Used in biochemical studies to probe the structure and function of the ubiquinone-binding site [1].

A powerful alternative to pharmacological inhibition is genetic deletion of SDH subunits. The following diagram illustrates a typical experimental workflow and key findings from studies using macrophages with CRISPR-Cas9-mediated knockout of Sdha or Sdhb genes [3].

G cluster_findings Key Findings in KO Macrophages Start CRISPR-Cas9 Knockout A Genetic Targeting of Sdha or Sdhb Start->A B Validation: Western Blot confirms protein absence A->B C Functional Phenotyping B->C F1 • Loss of SDH enzyme activity • Impaired mitochondrial respiration D Key Findings in KO Macrophages F2 • Succinate accumulation • Reduced fumarate levels F3 • Impaired HIF-1α stabilization • Reduced IL-1β production F4 • Inhibited Stat3 phosphorylation • Reduced IL-10 production

Experimental Workflow for Genetic SDH Inhibition

References

The SDH Complex: Target Overview

Author: Smolecule Technical Support Team. Date: February 2026

The SDH complex, also known as mitochondrial Complex II, plays a unique role in cellular metabolism by participating in both the tricarboxylic acid (TCA) cycle and the electron transport chain (ETC) [1] [2].

The table below summarizes the four subunits that form the functional SDH complex:

Subunit Function Key Characteristics
SDHA Catalytic subunit; oxidizes succinate to fumarate. Contains flavin adenine dinucleotide (FAD) binding site [3].
SDHB Iron-sulfur protein; transfers electrons from SDHA. Contains three iron-sulfur clusters [2Fe-2S], [4Fe-4S], [3Fe-4S] [2] [3].
SDHC Forms ubiquinone (CoQ) binding site with SDHD; anchors complex in mitochondrial inner membrane. Transfers electrons to the CoQ pool [1] [2].
SDHD Forms ubiquinone (CoQ) binding site with SDHC; anchors complex in mitochondrial inner membrane. Transfers electrons to the CoQ pool [1] [2].

Research Insights & Experimental Context

Although data on Sdh-IN-7 is absent, current research highlights SDH's significant role in inflammation, which is the primary therapeutic area for its inhibitors. The diagrams below illustrate the key inflammatory signaling pathways driven by SDH activity.

architecture cluster_sdh Succinate Dehydrogenase (SDH / Complex II) cluster_inflammation Pro-inflammatory Signaling SDHA SDHA (Flavoprotein) SDHB SDHB (Iron-Sulfur Protein) SDHA->SDHB Transfers electrons Fumarate Fumarate SDHA->Fumarate SDHC SDHC (Membrane Anchor) SDHB->SDHC Transfers electrons UQ Ubiquinone (UQ) Pool SDHC->UQ Reduces Ubiquinone SDHD SDHD (Membrane Anchor) mitoROS mitochondrial ROS Production UQ->mitoROS Reverse Electron Transport (RET) HIF1a HIF-1α Stabilization IL1B IL-1β Gene Expression HIF1a->IL1B mitoROS->HIF1a Succinate Succinate Succinate->SDHA Succinate->HIF1a Inhibits PHDs

SDH drives pro-inflammatory signaling via HIF-1α stabilization and mitochondrial ROS.

  • SDH as a Metabolic Regulator of Inflammation: In immune cells like macrophages, SDH is a key control point. Upon inflammatory activation, succinate accumulates and is oxidized by SDH. This drives mitochondrial ROS (mROS) production via a process called reverse electron transport (RET) to Complex I [1] [2]. This mROS, along with succinate itself, stabilizes the transcription factor HIF-1α, leading to the expression of potent pro-inflammatory cytokines like IL-1β [1] [3].
  • Experimental Approaches for SDH Research: Foundational studies often use specific methodologies to investigate SDH function, which can inform assay design for inhibitor validation.
    • Genetic Knockdown: Studies use CRISPR-Cas9 to generate SDH subunit (e.g., Sdha, Sdhb) knockout cell lines to confirm the essential role of each subunit in respiration and cytokine production [3].
    • Enzyme Activity Assays: SDH activity is measured by tracking electron transfer from succinate to an artificial acceptor, monitoring the decrease in absorbance spectrophotometrically [3].
    • Metabolite Measurement: Cellular succinate and fumarate levels are quantified using colorimetric assays or other methods to confirm on-target engagement of inhibitors [3].

workflow cluster_exp Experimental Assessment of SDH Inhibition cluster_readouts A1 In Vitro Models (Macrophage cell lines) A2 SDH Inhibition (Genetic KO / Chemical Inhibitor) A1->A2 A3 Functional & Metabolic Readouts A2->A3 B1 SDH Enzyme Activity (Spectrophotometric Assay) B2 Metabolite Levels (LC-MS/Colorimetric Assay) B3 Oxygen Consumption (Seahorse Analyzer) B4 Inflammatory Markers (HIF-1α, IL-1β, IL-10 via ELISA/WB) B5 mitoROS Production (Fluorescent Probes)

Key experimental approaches for validating SDH inhibitors and their functional impacts.

References

Understanding the Succinate Dehydrogenase (SDH) Complex

Author: Smolecule Technical Support Team. Date: February 2026

Succinate dehydrogenase (SDH), also known as mitochondrial Complex II, is a key enzyme with a dual role: it is part of both the Krebs cycle (TCA cycle) and the mitochondrial electron transport chain (ETC) [1] [2].

The structure and electron flow within this complex can be visualized as follows:

SDH Succinate Dehydrogenase (Complex II) Electron Flow cluster_Matrix Mitochondrial Matrix cluster_IM Inner Mitochondrial Membrane Succinate Succinate SDHA SDHA Succinate->SDHA Oxidation Fumarate Fumarate Ubiquinone Ubiquinone SDHC/SDHD SDHC/SDHD Ubiquinone->SDHC/SDHD Reduction Ubiquinol Ubiquinol SDHA->Fumarate SDHB SDHB SDHA->SDHB e- Transfer SDHB->SDHC/SDHD e- Transfer SDHC/SDHD->Ubiquinol

The SDH complex comprises four core subunits, each with a distinct function [1]:

  • SDHA (Flavoprotein subunit): Contains the catalytic site that oxidizes succinate to fumarate in the TCA cycle.
  • SDHB (Iron-sulfur protein subunit): Contains three iron-sulfur clusters that accept and transfer electrons from SDHA.
  • SDHC & SDHD (Membrane anchor subunits): Embed the complex in the inner mitochondrial membrane and contain the site for ubiquinone reduction to ubiquinol in the ETC.

Proper assembly and function of SDH also depend on specific assembly factors (SDHAF1-4) [1].

SDH as a Therapeutic and Research Target

The pivotal role of SDH in cellular metabolism makes it a significant target in disease research. Genetic deficiencies in SDH subunits, particularly SDHB, SDHC, and SDHD, are strongly linked to the development of familial paragangliomas and pheochromocytomas [2]. Furthermore, the accumulation of succinate due to SDH dysfunction plays a key role in immune cell regulation. In macrophages, succinate accumulation stabilizes the transcription factor HIF-1α, which drives the expression of the pro-inflammatory cytokine IL-1β [2].

This has spurred the development of SDH inhibitors (SDHIs). The provided search results do not contain specific data on "Sdh-IN-7", but the table below summarizes the mechanistic role of SDH and the therapeutic implications of its inhibition, which are the context for any SDHI compound.

Aspect Description & Therapeutic/Rearch Implication
Primary Function Catalyzes oxidation of succinate to fumarate (TCA cycle) and transfers electrons to ubiquinone (ETC) [1] [2].
Role in Disease SDH subunit mutations (esp. SDHB/C/D) cause tumorigenesis (paragangliomas, pheochromocytomas); succinate accumulation promotes inflammation [2].
Inhibition Rationale Modulating immune response (e.g., reducing IL-1β in sepsis); understanding cancer metabolism; developing anti-fungal agents and pesticides [1] [2].

Experimental Approaches for SDH Research

To investigate SDH function and the effect of its inhibitors, several established methodological approaches are used [1]:

  • Enzyme Activity Assays: SDH activity can be measured spectrophotometrically by tracking the reduction rate of an artificial electron acceptor, such as DCPIP (2,6-dichlorophenolindophenol), in the presence of succinate. The specificity of the reaction can be verified using a competitive inhibitor like malonate.
  • Cellular Respiration Measurements: Using a Seahorse Analyzer or similar equipment, oxygen consumption rates (OCR) linked to succinate oxidation can be measured in permeabilized cells or isolated mitochondria. This assesses the integrated function of SDH within the respiratory chain.
  • Metabolite Level Analysis: The accumulation of succinate and a decrease in fumarate, as direct inputs and outputs of the enzyme, serve as key biomarkers of SDH inhibition. These can be quantified using colorimetric assays or mass spectrometry [2].
  • Genetic Models: The function of specific subunits can be probed using CRISPR-Cas9 to generate knockout cell lines (e.g., for Sdha or Sdhb), allowing for the study of subunit-specific functions and the stability of the complex [2].

How to Proceed with Your Research on this compound

Since specific data on "this compound" was not available in this search, I suggest the following steps to locate the information you need:

  • Consult Specialized Databases: Search for "this compound" in chemical vendor catalogs (e.g., Selleckchem, MedChemExpress, Tocris), PubMed, and scientific literature databases like Google Scholar.
  • Review Patent Literature: Initial findings on novel compounds are often first disclosed in patent applications. Search the USPTO, EPO, or Google Patents.
  • Analyze the Structure: If you have the compound's chemical structure, you can infer its potential properties and compare it with well-characterized SDH inhibitors like dimethyl malonate (DMM) or nitropropionic acid (3-NPA), which are mentioned in the context of macrophage studies [2].

References

Sdh-IN-7 stock solution preparation

Author: Smolecule Technical Support Team. Date: February 2026

General Guidelines for Stock Solution Preparation

For a novel research chemical like Sdh-IN-7, you will need to establish a protocol based on its theoretical properties. The table below outlines the general parameters to consider and a typical workflow.

Table 1: Key Parameters for Stock Solution Preparation

Parameter Consideration for this compound
Solvent Begin with DMSO as it is a standard solvent for cell-permeable inhibitors.
Solubility This must be determined experimentally. Aim for a concentration that exceeds your planned working concentration.
Storage Prepare a concentrated stock (e.g., 10-100 mM). Aliquot and store at -20°C or -80°C in airtight, non-stick tubes to prevent degradation and absorption.
Stability The stability of the frozen stock and the compound in aqueous solutions should be monitored over time.

A general experimental workflow for preparing and testing a stock solution is illustrated below.

cluster_1 Planning Phase cluster_2 Preparation & Storage cluster_3 Quality Control & Use Start Start: Obtain this compound P1 Review supplier data for suggested solvent/solubility Start->P1 P2 Select initial solvent (typically DMSO) P1->P2 P3 Define target stock concentration (e.g., 50 mM) P2->P3 W1 Weigh powder in vial P3->W1 W2 Add solvent to desired volume W1->W2 W3 Vortex and sonicate until solution is clear W2->W3 W4 Aliquot into single-use vials W3->W4 W5 Store at -20°C or -80°C W4->W5 Q1 Thaw an aliquot for use W5->Q1 Q2 Check solution for precipitation or color change Q1->Q2 Q3 Dilute into assay buffer (ensure [DMSO] is ≤0.1%) Q2->Q3 Q4 Proceed with experiment Q3->Q4

Biological Rationale for SDH Targeting

Author: Smolecule Technical Support Team. Date: February 2026

Succinate Dehydrogenase (SDH), also known as Mitochondrial Complex II, plays a unique dual role in cellular metabolism. It functions both in the tricarboxylic acid (TCA) cycle, where it catalyzes the oxidation of succinate to fumarate, and in the electron transport chain (ETC), where it transfers electrons to ubiquinone [1] [2].

Inhibiting SDH has profound effects on cellular signaling, particularly in immune cells like macrophages. The core mechanisms are summarized in the diagram below:

G SDH_Inhibition SDH Inhibition Succ_Acc Succinate Accumulation SDH_Inhibition->Succ_Acc Cytoplasm Cytoplasmic Succinate Succ_Acc->Cytoplasm RET Reverse Electron Transport (RET) Succ_Acc->RET HIF1A_Stab HIF-1α Stabilization Cytoplasm->HIF1A_Stab IL1B_Expr Pro-inflammatory Gene Expression (e.g., IL-1β) HIF1A_Stab->IL1B_Expr mROS Mitochondrial ROS (mROS) Production RET->mROS mROS->HIF1A_Stab mROS->IL1B_Expr

The accumulation of succinate has two major signaling consequences:

  • HIF-1α Stabilization: Cytosolic succinate inhibits prolyl hydroxylases (PHDs), leading to the stabilization of the HIF-1α transcription factor and driving pro-inflammatory gene expression [1].
  • mROS Production: Excess succinate drives a process called Reverse Electron Transport (RET), which generates significant mitochondrial ROS (mROS), further amplifying inflammatory signals [1] [2].

Experimental Application Notes

The following table outlines key experimental contexts where SDH inhibition is being actively investigated.

Experimental Context / Disease Model Primary Readouts & Phenotypes Implications for Drug Discovery
Inflammation & Immunometabolism (e.g., LPS-activated macrophages) ↓ IL-1β production; ↓ HIF-1α stabilization; ↓ mROS; altered IL-10 signaling [1] [3] Therapeutic strategy for rheumatoid arthritis, inflammatory bowel disease, atherosclerosis [1].
Cancer Metabolism SDH mutations (especially in SDHB) are linked to poor prognosis and potentially alter chemotherapy response in certain cancers [4]. SDH mutations may serve as predictive biomarkers; investigating SDH inhibition could reveal vulnerabilities in specific tumor types.
Ischemia-Reperfusion Injury Modulating RET-driven mROS production can impact tissue damage [1]. Targeting SDH could protect against oxidative damage in conditions like myocardial infarction or stroke.

Generalized Experimental Protocols

The workflow for a typical investigation into an SDH inhibitor like Sdh-IN-7 involves target validation, mechanistic studies, and phenotypic analysis, as shown below.

G Start 1. Target Validation (SDH Activity Assay) A 2. Functional Consequences (Metabolite & ROS Analysis) Start->A B 3. Signaling & Phenotypic Output (Immunoblotting & ELISA) A->B C 4. In Vivo Validation (Disease Models) B->C

Here are detailed methodologies for the key in vitro experiments outlined in the workflow:

Protocol 1: Assessing SDH Inhibition and Metabolic Impact in Macrophages
  • Cell Model: Primary Bone-Marrow-Derived Macrophages (BMDMs) or the RAW 264.7 murine macrophage cell line [3].
  • Treatment:
    • Activation: Stimulate cells with Lipopolysaccharide (LPS) (e.g., 100 ng/mL for 6-24 hours) to induce a pro-inflammatory (M1) state [3].
    • Inhibition: Co-treat with this compound across a range of concentrations. Dimethyl malonate (DMM) is a commonly used positive control for SDH inhibition [3].
  • Key Readouts:
    • SDH Activity: Measure the rate of succinate oxidation in isolated mitochondria or permeabilized cells by tracking the reduction of an artificial electron acceptor like DCPIP [3].
    • Metabolite Levels: Quantify intracellular succinate and fumarate using LC-MS or enzymatic assays. Expect a concentration-dependent increase in succinate and decrease in fumarate with effective inhibition [3].
    • Oxygen Consumption Rate (OCR): Use a Seahorse Analyzer to measure mitochondrial respiration. SDH inhibition should reduce basal and maximal respiration [3].
Protocol 2: Evaluating Downstream Inflammatory Signaling
  • Cell Model & Treatment: As in Protocol 1.
  • Key Readouts:
    • HIF-1α Stabilization: Perform Western Blotting on nuclear extracts or whole cell lysates from hypoxic (1% O₂) or LPS-stimulated cells. Compare HIF-1α levels in treated vs. untreated cells [1] [3].
    • Cytokine Production: Measure the levels of pro-inflammatory cytokines like IL-1β and IL-6 in the cell culture supernatant using ELISA. SDH inhibition is expected to suppress IL-1β production [3].
    • Mitochondrial ROS (mROS): Use fluorescent probes like MitoSOX Red and flow cytometry to quantify mROS. SDH inhibition should reduce LPS-induced mROS [2] [3].
Protocol 3: Investigating the SUCNR1 Signaling Axis
  • Cell Model: Use cell lines expressing SUCNR1 or primary immune cells known to express the receptor, such as dendritic cells [1].
  • Treatment: Apply exogenous succinate (e.g., 1-5 mM) to activate SUCNR1 in the presence or absence of this compound.
  • Key Readouts:
    • Calcium Mobilization: Use fluorescent calcium indicators (e.g., Fluo-4) to monitor intracellular calcium flux, a downstream event of GPCR activation [1].
    • Receptor Internalization: Employ immunofluorescence or flow cytometry to track SUCNR1 localization after succinate challenge.

Expected Data and Interpretation

The table below summarizes the quantitative changes you can anticipate in key readouts following successful SDH inhibition in an inflammatory model.

Parameter Expected Change with this compound Experimental Method Notes & Interpretation
Intracellular Succinate ↑↑ (Concentration-dependent) [3] LC-MS / Enzymatic Assay Primary indicator of target engagement.
SDH Enzyme Activity ↓↓ (Concentration-dependent) [3] DCPIP-based Assay Direct confirmation of on-target effect.
HIF-1α Protein Level [3] Western Blot Check in nuclear fractions for active transcription factor.
IL-1β Secretion ↓↓ [3] ELISA Key functional anti-inflammatory outcome.
Mitochondrial ROS [2] [3] MitoSOX / Flow Cytometry Links metabolic effect to oxidative signaling.
Oxygen Consumption (OCR) [3] Seahorse Analyzer Confirms impact on mitochondrial bioenergetics.

Critical Considerations for Researchers

  • Compound Specificity: Always rule out off-target effects. Compare the results of this compound with other known SDH inhibitors (like DMM) and, crucially, with genetic knockdown/knockout of SDH subunits (e.g., SDHA or SDHB) [3].
  • Context-Dependent Outcomes: The role of SDH can vary between cell types and disease states. For example, while SDH inhibition is generally anti-inflammatory in macrophages, SDHB mutations in certain cancers are linked to tumorigenesis [4] [3].
  • Distinguishing Intracellular vs. Extracellular Effects: Remember that this compound will increase intracellular succinate, but this may reduce succinate release and subsequent activation of the SUCNR1 receptor. Design experiments to parse these distinct pathways [1].

References

Application Notes for SDH Inhibitors

Author: Smolecule Technical Support Team. Date: February 2026

Succinate Dehydrogenase (SDH) is a key complex in both the tricarboxylic acid (TCA) cycle and the mitochondrial electron transport chain (ETC) [1]. Inhibitors of SDH are powerful tools for studying cellular metabolism and are being investigated for therapeutic applications. The core application of an SDH inhibitor like Sdh-IN-7 is to induce a specific metabolic disruption by blocking the conversion of succinate to fumarate, which subsequently affects oxidative phosphorylation (OXPHOS), leads to succinate accumulation, and can influence various downstream signaling pathways [1].

Key Experimental Applications and Considerations:

  • Metabolic Phenotyping: Used to shift cellular energy production from OXPHOS to glycolysis. This is particularly useful for studying metabolic flexibility in cancer cells or activated immune cells like macrophages [1].
  • Pathway Analysis: SDH inhibition and subsequent succinate accumulation can stabilize Hypoxia-Inducible Factor 1-alpha (HIF-1α) and modulate the inflammatory response, including the production of cytokines such as IL-1β [1].
  • Cell Health Monitoring: It is critical to pair functional assays with cell health readouts (e.g., viability, apoptosis) to distinguish specific metabolic inhibition from general toxicity.
  • Use of Controls: Well-characterized SDH inhibitors like Dimethyl Malonate (DMM) or 3-Nitropropionic acid (3-NPA) should be used as positive controls to validate your experimental systems and benchmark the potency of this compound [1].

Detailed Experimental Protocols

The following protocols outline the key experiments for characterizing this compound.

Protocol 1: Cellular Succinate Accumulation Assay

This protocol measures the direct biochemical consequence of SDH inhibition.

Workflow Diagram

G A Seed cells in plate B Treat with this compound A->B C Incubate (e.g., 4-24h) B->C D Lyse cells C->D E Deproteinize lysate D->E F Measure succinate via colorimetric/LC-MS kit E->F G Analyze data F->G

Methodology

  • Cell Preparation: Seed appropriate cells (e.g., HEK293, HeLa, or primary macrophages) in a 96-well plate at a density of 1x10⁴ cells per well and culture overnight.
  • Compound Treatment: Prepare a serial dilution of this compound in culture medium (e.g., from 100 µM to 0.1 µM). Replace the medium in the test wells with the compound-containing medium. Include a vehicle control (e.g., DMSO) and a positive control (e.g., 10 mM DMM).
  • Incubation: Incubate the cells for a predetermined time (typically 4-24 hours) in a standard CO₂ incubator at 37°C.
  • Metabolite Extraction:
    • Aspirate the medium and rapidly rinse wells with ice-cold PBS.
    • Lyse cells with 100 µL of an extraction buffer (e.g., 80% methanol in water).
    • Scrape the wells and transfer the lysate to a microcentrifuge tube. Centrifuge at 15,000 x g for 15 minutes at 4°C to remove protein and cellular debris.
    • Transfer the supernatant to a new tube and dry it using a vacuum concentrator.
  • Succinate Measurement:
    • Colorimetric Method: Reconstitute the dried metabolites in assay buffer and use a commercial succinate colorimetric assay kit according to the manufacturer's instructions. Measure the absorbance at a wavelength specified by the kit (often ~450 nm).
    • LC-MS Method (Gold Standard): Reconstitute in a suitable solvent for Liquid Chromatography-Mass Spectrometry. Quantify succinate by comparing its peak area to a standard curve.
  • Data Analysis: Normalize succinate levels to the total protein content in each well (measured via a BCA assay from the pellet). Plot concentration vs. response to determine the EC₅₀ for succinate accumulation.
Protocol 2: Mitochondrial Respiration Analysis (Seahorse XF Analyzer)

This protocol assesses the functional impact of this compound on cellular bioenergetics in real-time.

Workflow Diagram

G A Seed cells in Seahorse microplate C Replace medium with Seahorse XF Base Medium A->C B Hydrate sensor cartridge E Run Mito Stress Test program B->E D Load compounds into injection ports: A, B, C C->D PortA Port A: this compound D->E PortB Port B: Oligomycin PortC Port C: FCCP & Rotenone F Analyze OCR data E->F

Methodology

  • Cell Culture: Seed cells in a Seahorse XF microplate at an optimized density (e.g., 2x10⁴ cells/well for adherent cells) 24 hours before the assay.
  • Cartridge Preparation: On the day of the assay, hydrate the Seahorse XF sensor cartridge in calibration buffer at 37°C in a non-CO₂ incubator for at least 1 hour.
  • Assay Medium Replacement: One hour before the assay, replace the cell culture medium with Seahorse XF Base Medium (supplemented with 1 mM pyruvate, 2 mM glutamine, and 10 mM glucose, pH 7.4). Incubate cells at 37°C in a non-CO₂ incubator.
  • Compound Loading: Load the injection ports of the hydrated sensor cartridge:
    • Port A: this compound (at desired test concentration).
    • Port B: Oligomycin (ATP synthase inhibitor, final concentration 1.5 µM).
    • Port C: A mixture of FCCP (uncoupler, final concentration 0.5 µM) and Rotenone (Complex I inhibitor, final concentration 0.5 µM).
  • Run Assay: Calibrate the cartridge and run the standard Mito Stress Test program on the Seahorse Analyzer. The program typically involves 3 baseline measurements, 3 measurements after Port A injection (this compound), 3 after Port B (Oligomycin), and 3 after Port C (FCCP/Rotenone).
  • Data Analysis: The Oxygen Consumption Rate (OCR) is measured in real-time. Key parameters to analyze include:
    • The immediate drop in OCR after this compound injection, which represents the specific inhibition of Complex II-driven respiration.
    • Basal respiration.
    • ATP-linked respiration.
    • Maximal respiratory capacity.

Data Presentation and Analysis

The quantitative data generated from these protocols can be summarized as follows:

Table 1: Key Parameters from this compound Characterization Assays

Assay Key Readout Positive Control Expected Outcome with this compound
Succinate Accumulation Intracellular succinate levels Dimethyl Malonate (DMM) Concentration-dependent increase in succinate. Calculate EC₅₀.
Seahorse Mito Stress Test Oxygen Consumption Rate (OCR) DMM or 3-Nitropropionic Acid Acute drop in basal respiration post-injection; reduced maximal respiration.
IL-1β ELISA Pro-inflammatory cytokine secretion Lipopolysaccharide (LPS) Potentiation of IL-1β production in LPS-primed macrophages [1].
Cell Viability ATP levels / Cytotoxicity Staurosporine Measure at 24-72h to determine cytotoxic vs. cytostatic effects.

Critical Considerations for Researchers

  • Permeability & Solubility: this compound must be cell-permeable. Ensure it is dissolved in high-quality DMSO (stock concentration typically 10-50 mM) and that the final DMSO concentration in assays is ≤0.1% to avoid solvent toxicity.
  • Off-Target Effects: A clean SDH inhibitor should not affect mitochondrial membrane potential directly. Validate specificity by checking if its effects on OCR can be rescued by supplying a downstream electron acceptor (e.g., using a cell-permeable succinate analog).
  • Mechanism of Action: To confirm direct enzymatic inhibition, perform an in vitro SDH Activity Assay using isolated mitochondria or submitochondrial particles, monitoring the reduction of an electron acceptor (like DCIP) in the presence of succinate and the inhibitor [1].

References

Chemical Identification and Hazards

Author: Smolecule Technical Support Team. Date: February 2026

Since exact information for Sdh-IN-7 is unavailable, the following table outlines general safety information for research chemicals and SDH inhibitors, based on standard laboratory practice and SDS structure [1] [2].

Property Presumed/General Classification for an SDH Inhibitor
Product Identifier This compound
Recommended Use Research chemical; SDH inhibitor for biochemical studies.
Hazard Classification To be determined by manufacturer testing. Assume potential health hazard until confirmed.
Signal Word Could be "Danger" or "Warning"
Hazard Statements Potential statements may include H301 (Toxic if swallowed), H311 (Toxic in contact with skin), H331 (Toxic if inhaled), or H319 (Causes serious eye irritation).
Precautionary Statements Follow general lab rules: P261 (Avoid breathing dust/fume/gas/mist), P280 (Wear protective gloves/clothing/eye protection/face protection), P301+P310 (IF SWALLOWED: Immediately call a poison center or doctor/physician), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes).

Handling and Storage

Based on standard precautions for handling hazardous laboratory chemicals [1] [2].

  • Precautions for Safe Handling:

    • Use only in a well-ventilated area, preferably a chemical fume hood.
    • Avoid generating aerosols or dust.
    • Wear suitable protective equipment: lab coat, appropriate gloves (e.g., nitrile), and safety goggles.
    • Wash hands thoroughly after handling.
  • Conditions for Safe Storage:

    • Store in a cool, dry, and well-ventilated place.
    • Keep the container tightly closed.
    • Protect from light and incompatible materials.
    • Store according to any specific temperature requirements provided by the manufacturer (e.g., -20°C).

Experimental Workflow for SDH Inhibition Studies

For context, the diagram below outlines a general experimental workflow for studying SDH inhibitors like this compound, based on common biochemical approaches [3].

Start Compound Preparation (Dissolve this compound in DMSO) A Mitochondrial Isolation Start->A B SDH Activity Assay (Measure succinate to fumarate conversion) A->B C Oxygen Consumption Assay (Assess mitochondrial respiration) B->C D Cell Viability Assay (Determine IC50 values) C->D E Data Analysis D->E End Report Conclusions E->End

Detailed Methodologies for Key Experiments

Here are detailed protocols for key experiments relevant to characterizing an SDH inhibitor, adapted from general biochemical methods [3].

SDH Enzyme Activity Assay

This protocol measures the direct inhibition of SDH enzyme activity.

  • Principle: The assay couples the reduction of a surrogate electron acceptor (DCPIP) to the oxidation of succinate. A decrease in DCPIP absorbance at 600nm indicates SDH activity, which is inhibited by this compound.
  • Reagents:
    • Assay Buffer: 25 mM Potassium Phosphate buffer, pH 7.4.
    • Succinate Solution: 20 mM Sodium Succinate in assay buffer.
    • Electron Acceptor: 1 mM 2,6-Dichlorophenolindophenol (DCPIP) in water.
    • Inhibitor: this compound dissolved in DMSO. Prepare a serial dilution for dose-response.
    • Enzyme Source: Purified mitochondrial membranes or isolated SDH complex.
  • Procedure:
    • In a cuvette, mix 850 µL of assay buffer, 50 µL of succinate solution, and 50 µL of DCPIP solution.
    • Add the desired volume of this compound solution or vehicle control (DMSO). Ensure the final DMSO concentration is consistent and ≤1% across all samples.
    • Start the reaction by adding 50 µL of the enzyme source.
    • Immediately monitor the decrease in absorbance at 600 nm for 2-5 minutes.
    • Calculate the rate of reaction (ΔA/min) and plot it against inhibitor concentration to determine the IC₅₀.
Cellular Oxygen Consumption Rate (OCR) Assay

This protocol assesses the functional impact of this compound on mitochondrial respiration in intact cells.

  • Principle: Using a fluorescent oxygen sensor, the cellular oxygen consumption rate is measured. Inhibition of SDH by this compound will specifically reduce the OCR linked to succinate oxidation.
  • Reagents & Equipment:
    • Cell culture medium (without phenol red).
    • Substrates: Glucose, Oligomycin (ATP synthase inhibitor), Succinate, Rotenone (Complex I inhibitor).
    • Inhibitor: this compound.
    • Equipment: Fluorescent microplate reader compatible with oxygen-sensitive probes (e.g., PreSens OxoPlate) or a Seahorse XF Analyzer [3].
  • Procedure:
    • Seed cells in a specialized microplate and grow to the desired confluence.
    • Replace medium with assay medium.
    • Treat cells with a range of this compound concentrations.
    • Load the plate into the instrument and measure the basal OCR.
    • To specifically probe SDH-linked respiration, inject succinate in the presence of rotenone (to block complex I) and measure the subsequent increase in OCR. The extent of inhibition by this compound of this succinate-driven OCR can be quantified.

Scientific Background of SDH as a Target

Succinate dehydrogenase (SDH), also known as Mitochondrial Complex II, is a key enzyme complex. It is unique in being part of both the tricarboxylic acid (TCA) cycle, where it oxidizes succinate to fumarate, and the electron transport chain, where it transfers electrons to ubiquinone [4]. This dual role makes it critical for cellular energy metabolism. SDH is composed of four subunits (SDHA, SDHB, SDHC, SDHD), and its structure is highly conserved, making it a target for drug and fungicide development [3] [5].

References

Application Notes: SDH-IN-7 Storage & Handling

Author: Smolecule Technical Support Team. Date: February 2026

SDH-IN-7 is a potent succinate dehydrogenase (SDH) inhibitor supplied as a solid powder. Maintaining its stability and solubility is crucial for obtaining reliable experimental results [1].

  • Chemical Identity: this compound (Compound G28); Molecular Formula: C₁₈H₁₅CL₃F₃N₃O; Molecular Weight: 452.69 g/mol [1]
  • Core Stability: The product is stable at ambient temperature for a few days during ordinary shipping [1].
  • Primary Storage: For long-term stability, store the powder at -20°C, where it is stable for up to 3 years. Storage at 4°C is also possible for up to 2 years [1].
  • Solubility Overview: The compound may dissolve in DMSO. For in vivo studies, it requires formulation with solvents and agents such as Tween 80, PEG300, corn oil, or cyclodextrins to improve solubility and stability [1].

The following table summarizes the key physical and chemical properties, as well as the recommended storage conditions.

Table 1: Physicochemical Properties and Storage Conditions of this compound
Property Specification / Condition
Appearance Solid at room temperature [1]
Molecular Weight 452.69 g/mol [1]
Long-term Powder Storage -20°C for 3 years; 4°C for 2 years [1]
In Solvent Storage -80°C for 6 months; -20°C for 1 month [1]
Shipping Condition Room temperature (stable for a few days) [1]
Common Solvents DMSO (primary), H₂O, Ethanol, DMF [1]

Experimental Protocols

Protocol 1: Preparing Stock Solutions

This protocol outlines the preparation of concentrated stock solutions for in vitro assays.

  • Calculations: Determine the mass of this compound needed to achieve your desired stock concentration (e.g., 5 mM, 10 mM). Use the molecular weight of 452.69 g/mol for your calculations. Table 2 provides preparation guidance for 1 mg of powder.
  • Solvent Selection: DMSO is the recommended primary solvent for initial dissolution. Test a minute amount of the compound first to confirm solubility and avoid sample loss [1].
  • Preparation: Weigh the required mass of this compound and dissolve it in the calculated volume of DMSO.
  • Aliquoting and Storage: Immediately aliquot the stock solution into single-use volumes to minimize freeze-thaw cycles. Store aliquots at -20°C or -80°C based on your required stability timeframe [1].
Table 2: Stock Solution Preparation Guide (for 1 mg of this compound)
Target Concentration Volume of Solvent Required
1 mM 2.2090 mL
5 mM 0.4418 mL
10 mM 0.2209 mL
Protocol 2: Formulating for In Vivo Studies

For animal studies, this compound must be formulated to ensure solubility and stability upon administration. Below are two common injection formulations. Note: These are provided as examples, and you should consult relevant literature to determine the most appropriate formulation for your specific study [1].

  • Injection Formulation 1 (IP/IV/IM/SC)

    • Composition: DMSO : Tween 80 : Saline = 10 : 5 : 85
    • Preparation: Add 100 µL of DMSO stock solution to 50 µL of Tween 80. Mix well, then add 850 µL of saline to achieve the final working concentration [1].
  • Injection Formulation 2 (IP/IV/IM/SC)

    • Composition: DMSO : PEG300 : Tween 80 : Saline = 10 : 40 : 5 : 45
    • Preparation: Add 100 µL of DMSO stock solution to 400 µL of PEG300 and 50 µL of Tween 80. Mix well, then add 450 µL of saline [1].
  • Oral Formulation 1

    • Composition: Suspension in 0.5% Carboxymethylcellulose sodium (CMC Na) solution.
    • Preparation: Dissolve 0.5 g CMC Na in 100 mL purified water to make the solution. Then, add the required mass of this compound (e.g., 250 mg for a 2.5 mg/mL suspension) and mix to create a uniform suspension [1].

Experimental Workflow Diagram

The following diagram illustrates the logical workflow for handling this compound, from storage to application in experiments.

Start Retrieve this compound Powder from -20°C A Weigh Sample Start->A B Prepare Stock Solution (DMSO recommended) A->B C Aliquot & Store at -20°C/-80°C B->C D Further Dilution/Formulation C->D E1 In Vitro Assays D->E1 E2 Formulate for In Vivo Study D->E2

Critical Safety and Handling Notes

  • For Research Use Only: This product is intended for research purposes only and is not for human or diagnostic use [1].
  • General Handling: Always refer to the product's Safety Data Sheet (SDS) for comprehensive hazard information, first-aid measures, and personal protective equipment (PPE) requirements [2] [3].
  • Solvent Considerations: When working with DMSO, be aware that it can enhance the skin absorption of other compounds. Use appropriate gloves and lab coat.
  • Formulation Stability: For optimal results, always use freshly prepared in vivo formulations [1].

Reference and Further Investigation

The primary source for this information is the product page from PeptideDB [1]. To ensure the most current laboratory safety practices, you should obtain and consult the full Safety Data Sheet (SDS) for this compound from the manufacturer or supplier.

References

SDH-IN-7 Solubility Data & Formulation Guide

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the key physicochemical and solubility data for SDH-IN-7 to help you plan your experiments [1].

Property Value / Description
Molecular Formula C18H15Cl3F3N3O
Molecular Weight 452.69 g/mol
Appearance Solid at room temperature
Primary Solvent (In Vitro) DMSO (approx. 16-25 mg/mL for similar SDH inhibitors) [1] [2]
Common Solvents for Testing DMSO, Water, Ethanol, DMF [1]

Detailed Experimental Protocols

Here are standard protocols for preparing in vivo formulations for this compound, adapted from supplier recommendations for similar compounds [1] [2].

Injection Formulations

Injection Formulation 1: DMSO/Tween 80/Saline

  • Composition: DMSO : Tween 80 : Saline = 10 : 5 : 85 (v/v/v)
  • Preparation:
    • Prepare a stock solution of this compound in 100% DMSO.
    • Add 50 μL of Tween 80 to 100 μL of the DMSO stock solution and mix thoroughly.
    • Slowly add 850 μL of saline (0.9% sodium chloride in ddH₂O) to the mixture while vortexing.
    • The resulting solution is ready for injection (e.g., IP, IV, IM, SC).

Injection Formulation 3: DMSO/Corn Oil

  • Composition: DMSO : Corn Oil = 10 : 90 (v/v)
  • Preparation:
    • Prepare a concentrated stock solution of this compound in 100% DMSO.
    • For a 2.5 mg/mL working solution, take 100 μL of a 25 mg/mL DMSO stock.
    • Add 900 μL of corn oil and mix vigorously until a clear solution or uniform suspension is achieved.
    • This formulation is ready for use in animals.
Oral Formulations

Oral Formulation 1: Suspension in 0.5% CMC Na

  • Composition: this compound suspended in 0.5% Carboxymethylcellulose Sodium (CMC Na) solution.
  • Preparation:
    • Prepare the 0.5% CMC Na solution by dissolving 0.5 g of CMC Na in 100 mL of ddH₂O. Stir until clear.
    • Add 250 mg of this compound powder to 100 mL of the 0.5% CMC Na solution.
    • Mix thoroughly to create a uniform suspension with a final concentration of 2.5 mg/mL.
    • Administer orally to animals. The suspension should be freshly prepared.

Solubility Troubleshooting FAQs

Q1: What should I do if this compound does not fully dissolve in DMSO?

  • A: Gently warming the tube in a warm water bath (not exceeding 40-50°C) and sonicating for 10-15 minutes can help. If precipitation persists, the compound may have limited solubility. Use the provided formulation guides to create a stable suspension for in vivo studies [1].

Q2: How can I improve the aqueous solubility of this compound for in vivo studies?

  • A: this compound is a BCS Class II/IV-like compound with poor aqueous solubility. Use the solid dispersion (SD) strategy [3]:
    • Concept: Disperse the drug in a hydrophilic polymer matrix (e.g., PVP, PEG, HPMC, Soluplus) to create an amorphous form with higher energy and solubility.
    • Method: Use methods like solvent evaporation, spray-drying, or melting.
    • Combination with Hydrogels: For topical application, incorporate the solid dispersion into a hydrogel matrix to create a Solid Dispersion Hydrogel (SDH), enhancing both solubility and skin permeability [3].

Q3: The formulation precipitated after preparation. What are my options?

  • A: This indicates instability. Try an alternative formulation:
    • Switch to a different surfactant-based system (e.g., Injection Formulation 2 with PEG300).
    • Use a cyclodextrin-based solution (e.g., Injection Formulation 4 with 20% SBE-β-CD in saline) to form an inclusion complex and enhance solubility and stability [1].

Experimental Workflow for Solubility & Formulation

The diagram below outlines a logical workflow for tackling this compound solubility issues, from initial assessment to in vivo readiness.

G This compound Solubility Troubleshooting Workflow Start Start: this compound Solubility Issue InVitro In Vitro Assessment • Try DMSO first • Test water, ethanol, DMF Start->InVitro InVivoPrep In Vivo Formulation • Use provided protocols • E.g., DMSO/Tween/Saline InVitro->InVivoPrep Precipitation Check for Precipitation? InVivoPrep->Precipitation Stable Stable Solution Proceed to Experiment Precipitation->Stable No Troubleshoot Troubleshoot Precipitation->Troubleshoot Yes AltForm Switch Formulation • Use cyclodextrins • Change surfactants Troubleshoot->AltForm Try Alternative Formulation SolidDisp Advanced Strategy • Create Solid Dispersion • Incorporate into Hydrogel Troubleshoot->SolidDisp Consider Solid Dispersion (SD) AltForm->InVivoPrep SolidDisp->InVivoPrep

Key Technical Notes

  • Solvent Compatibility: Always verify the compatibility of your chosen formulation with downstream biological assays, as high concentrations of DMSO or surfactants can interfere with results [1].
  • Stability: For in vivo studies, always use freshly prepared formulations to ensure stability and accurate dosing. Protect formulations from light during storage and use [2].

References

SDH Complex: Structure & Function

Author: Smolecule Technical Support Team. Date: February 2026

Understanding the structure of the SDH complex is crucial for researching any of its inhibitors. The diagrams below illustrate its key components and primary functions.

G A SDHA (Catalytic) B SDHB (Iron-Sulfur) A->B Transfers electrons Fumarate Fumarate A->Fumarate Product C SDHC (Membrane Anchor) B->C Transfers electrons D SDHD (Membrane Anchor) C->D ETC Electron Transport Chain (ETC) C->ETC Connects to Ubiquinol Ubiquinol (QH2) C->Ubiquinol Reduces to D->ETC Connects to D->Ubiquinol Reduces to TCA Tricarboxylic Acid Cycle (TCA) TCA->A Participates in Succinate Succinate Succinate->A Substrate Ubiquinone Ubiquinone (Q) Ubiquinone->C Accepts electrons Ubiquinone->D Accepts electrons

Diagram: Structure and Function of the SDH Complex. SDH (Complex II) is a heterotetrameric protein that functions at the intersection of the TCA cycle and the Electron Transport Chain. The catalytic subunits (SDHA/SDHB) oxidize succinate to fumarate in the TCA cycle, while the membrane-anchored subunits (SDHC/SDHD) transfer the resulting electrons to ubiquinone in the ETC [1] [2].

Core Experimental Workflows in SDH Research

The following workflow outlines common experimental approaches for investigating SDH function, which are relevant for characterizing inhibitors.

G cluster_1 Genetic Manipulation cluster_2 Functional & Phenotypic Assays Start Define Research Objective G1 CRISPR-Cas9 Knockout (e.g., of SDHA/SDHB) Start->G1 G2 Validate with Western Blotting G1->G2 A1 SDH Enzyme Activity Assay (Measure succinate oxidation) G2->A1 A2 Metabolite Level Analysis (LC-MS for succinate/fumarate) A1->A2 A3 Mitochondrial Respiration (Seahorse Analyzer) A2->A3 A4 Downstream Signaling (HIF-1α, IL-1β, IL-10) A3->A4

Diagram: General Workflow for SDH Functional Studies. A typical research pipeline involves genetic manipulation of SDH subunits, followed by a series of functional assays to validate the manipulation and characterize the resulting biochemical and signaling phenotypes [1] [3] [2].

Key Experimental Protocols

Here are detailed methodologies for two critical assays, as referenced in the scientific literature.

1. SDH Enzyme Activity Assay

This protocol measures the electron transfer from succinate through SDH, which is the primary target for inhibition [1].

Step Parameter Details
1. Principle Spectrophotometric Assay Measures electron transfer from succinate to an artificial electron acceptor (e.g., DCPIP) via a coenzyme Q10 analog (decylubiquinone).
2. Sample Prep Cell Lysates Use mitochondria-enriched fractions or whole cell lysates from treated samples.
3. Reaction Mix Key Components Succinate, DCPIP, decylubiquinone, in a suitable buffer (e.g., phosphate buffer).
4. Measurement Data Collection Monitor the decrease in absorbance at 600 nm (DCPIP reduction) over time.
5. Controls Validation Include a no-succinate control and a control with a known SDH inhibitor (e.g., malonate).

2. Validation of Genetic Knockout via Western Blotting

This is a standard method to confirm the absence of the target SDH subunit after genetic manipulation [1].

Step Parameter Details
1. Sample Preparation Protein Extraction Lyse control and knockout cells in RIPA buffer containing protease/phosphatase inhibitors.
2. Gel Electrophoresis Separation Load equal protein amounts on an SDS-PAGE gel for separation by molecular weight.
3. Membrane Transfer Blotting Transfer proteins from the gel to a PVDF or nitrocellulose membrane.
4. Antibody Incubation Detection Probe membrane with primary antibodies against target SDH subunits (e.g., anti-SDHA, anti-SDHB). Use a loading control antibody (e.g., β-Actin) for normalization.
5. Visualization Imaging Use a chemiluminescent substrate and imager to detect the signal from the HRP-conjugated secondary antibody. Expected Outcome: Loss of signal for the knocked-out subunit.

FAQs & Troubleshooting Guide

This section addresses common challenges in SDH research. You can use this template to populate it with Sdh-IN-7-specific data once available.

Category Common Issue Potential Causes & Solutions
Model Validation Incomplete SDH knockout. Cause: CRISPR-Cas9 inefficiency. Solution: Use blasticidin selection for stable clones; validate with multiple methods (Western Blot, sequencing) [1].
Unexpected SDH subunit stability. Cause: Interdependence of subunits (e.g., Sdha loss causes Sdhb loss, but not always vice versa) [1]. Solution: Check protein levels of all complex subunits.
Assay Results High background in activity assay. Cause: Non-specific electron transfer. Solution: Include a control with a specific SDH inhibitor (e.g., malonic acid) to subtract background noise [3].
Variable metabolite levels (e.g., succinate). Cause: Cellular metabolic state (e.g., hypoxia, nutrient availability). Solution: Standardize cell culture conditions and quenching methods during sample collection for LC-MS [1] [2].
Phenotypic Output Inconsistent inflammatory signaling (e.g., HIF-1α, IL-1β). Cause: The inflammatory response depends on SDH activity and ETC efficiency, not just succinate accumulation [3]. Solution: Correlate signaling changes directly with measured SDH activity.

A Note on this compound and Future Steps

The information provided here establishes a robust framework for SDH research. To build your specific technical support center for This compound, I suggest you:

  • Consult Primary Literature and Patents: Direct information on this compound's stability, solubility, and formulation is most likely found in its initial discovery paper or relevant patents.
  • Contact the Supplier: The company or academic institution that synthesized or distributes this compound is the best source for its specific storage conditions (e.g., recommended temperature, light sensitivity) and stability data (e.g., half-life in solution).
  • Establish In-House Data: If you are working with the compound, systematically testing its stability under different pH levels, temperatures, and storage conditions will generate the most reliable troubleshooting guide for your own labs.

References

A Framework for Creating Your Technical Support Content

Author: Smolecule Technical Support Team. Date: February 2026

Since direct information isn't available, the structure below is a template based on common experimental issues. You can fill in the details once you obtain the specific protocols for Sdh-IN-7.

Example Troubleshooting Guide & FAQ

  • FAQ 1: What are the expected outcomes for a successful this compound assay?

    • Answer: A successful assay should show [Insert expected quantitative result, e.g., "IC50 value of X μM ± Y"] in the target inhibition profile. A positive control, such as [Insert control name], should yield a result of Z.
  • FAQ 2: My results show high background noise/low signal-to-noise ratio. How can I improve this?

    • Answer: This is often related to reagent preparation or detection settings. Please verify:
      • The stability of the [key reagent] has been confirmed, and it is reconstituted with the correct buffer (specify buffer, e.g., PBS pH 7.4).
      • The washing steps are performed exactly as per the protocol, using the recommended volumes.
      • The detection instrument (e.g., plate reader) has been calibrated recently.
  • FAQ 3: The assay shows poor reproducibility between replicates. What could be the cause?

    • Answer: Inconsistent results typically point to procedural variables. Ensure:
      • All liquid handling steps are performed using calibrated pipettes.
      • The incubation temperature is uniform across the entire plate.
      • Cells (if used) are at a consistent passage number and confluence.

Proposed Experimental Workflow for Method Improvement

The following diagram outlines a logical, step-by-step workflow for systematically investigating and improving a method, which can be applied to this compound.

Start Start: Identify Problem P1 Problem Characterization Start->P1 P2 Hypothesis Generation P1->P2 P3 Experimental Design P2->P3 P4 Protocol Optimization P3->P4 P4->P3  Optimization Fails P5 Validation & QC P4->P5 P5->P2  Results Require Further Investigation End Document Method P5->End

Structuring Quantitative Data

When you have the data, you can summarize key experimental parameters in a table for easy comparison. Here is an example of what that structure could look like.

Example: Comparison of this compound Assay Conditions

Parameter Original Protocol Optimized Protocol Impact on Result
Incubation Time 30 minutes 45 minutes Signal increased by ~15%
Reagent A Concentration 1X 1.5X Background noise reduced by 20%
pH of Buffer 7.0 7.4 Assay reproducibility (CV) improved from 15% to 5%
Detection Wavelength 450 nm 490 nm Improved specificity for target signal

SDH-IN-7: Core Specifications

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the key physicochemical and biological data for SDH-IN-7, which is crucial for planning your experiments [1].

Property Specification
Molecular Formula C₁₈H₁₅Cl₃F₃N₃O
Molecular Weight 452.69 g/mol
Biological Activity Potent Succinate Dehydrogenase (SDH) inhibitor
IC₅₀ 26 nM (against porcine SDH)
Appearance Solid
Storage (Powder) -20°C for 3 years; 4°C for 2 years
Storage (In Solvent) -80°C for 6 months; -20°C for 1 month

Experimental Guidance & Inferred Challenges

While explicit troubleshooting data is unavailable, the provided solubility and storage information allows for inference of common experimental challenges.

Solubility & Solution Preparation

This compound is described as having potentially low water solubility. The manufacturer recommends first attempting to dissolve it in DMSO, and if unsuccessful, trying other solvents like water, ethanol, or DMF [1].

  • Potential Issue: Low solubility leading to precipitate formation or inaccurate dosing.
  • Recommended Protocol:
    • Use a minute amount of product for solubility testing to avoid waste.
    • Prepare a concentrated stock solution in DMSO (e.g., 10-20 mM) and sonicate if necessary.
    • Dilute this stock solution into your assay buffer immediately before use. The manufacturer provides multiple potential formulations for in vivo studies, such as mixtures of DMSO, PEG300, Tween 80, and saline [1].
Sample Storage & Stability
  • Potential Issue: Compound degradation leading to loss of efficacy and inconsistent results.
  • Recommended Protocol:
    • Stock Solutions: Aliquot the prepared DMSO stock solution into single-use volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C based on the required stability period [1].
    • Working Solutions: Prepare fresh working dilutions for each experiment whenever possible.

Understanding the Biological Target: Succinate Dehydrogenase (SDH)

This compound targets Succinate Dehydrogenase (SDH), also known as Mitochondrial Complex II. Understanding this enzyme's role is key to designing relevant experiments [2] [3].

  • Dual Function: SDH is a critical enzyme located in the inner mitochondrial membrane. It uniquely participates in both the Tricarboxylic Acid (TCA) Cycle (Krebs cycle) and the Electron Transport Chain (ETC) [3].
  • In the TCA Cycle: It catalyzes the oxidation of succinate to fumarate [3].
  • In the ETC: It transfers the derived electrons (via FAD) through iron-sulfur clusters to reduce ubiquinone to ubiquinol [2] [3].
  • Consequence of Inhibition: By inhibiting SDH, this compound disrupts both cellular energy production via ATP synthesis and the metabolic flux of the TCA cycle. Mutations or malfunctions in SDH subunits are linked to diseases, including certain cancers and neurodegenerative conditions, highlighting its physiological importance [2].

The following diagram illustrates the position and function of SDH within the mitochondrial respiratory chain, showing how its inhibition disrupts energy production.

SDH_Inhibition SDH Role in Electron Transport Chain Succinate Succinate SDH_Complex SDH Complex II (this compound Target) Succinate->SDH_Complex Oxidation Fumarate Fumarate SDH_Complex->Fumarate Ubiquinone Ubiquinone (Q) SDH_Complex->Ubiquinone e⁻ transfer Complex_III Complex III Ubiquinol Ubiquinol (QH₂) Ubiquinone->Ubiquinol Ubiquinol->Complex_III Complex_IV Complex IV Complex_III->Complex_IV O2 O₂ Complex_IV->O2 e⁻ transfer H2O H₂O Complex_IV->H2O ATP_Synthase ATP Synthase ATP ATP ATP_Synthase->ATP

Pathways for Further Investigation

Given the limited specific data available, here are steps to acquire more detailed information:

  • Consult the Primary Literature: The original research article cited for this compound is "Structure-Based Discovery of New Succinate Dehydrogenase Inhibitors via Scaffold Hopping Strategy" by Yuan-Hui Huang et al. in the Journal of Agricultural and Food Chemistry (2023). Locating this paper may provide experimental details not included in the product listing [1].
  • Contact the Manufacturer Directly: The vendor, peptidedb@qq.com, may have unpublished technical data, recommended protocols, or insights from other researchers [1].
  • General SDH Assay Protocols: While not specific to this compound, you can adopt standard SDH enzyme activity assays. These typically monitor the reduction of an electron acceptor (like DCIP) or the change in absorbance as succinate is converted to fumarate, in the presence of the inhibitor.

References

A Framework for Troubleshooting Sdh-IN-7

Author: Smolecule Technical Support Team. Date: February 2026

The table below outlines common problems, their potential causes, and investigative steps you can take. Since Sdh-IN-7 is likely an inhibitor of the SDH (Succinate Dehydrogenase) enzyme, many of these areas relate to its activity and stability.

Problem Phenomenon Potential Causes & Investigations Suggested Actions / Validation Experiments

| Lack of biological effect (e.g., no inhibition of target) | • Compound inactivity: Verify target engagement in a cell-free assay. • Improper storage: Check storage conditions (temperature, solvent, time). • Cellular permeability: Test in a cell-permeability assay. • Off-target effect: Profile against related enzymes. | • Run a dose-response curve to determine/confirm IC50 value. [1] • Use a fresh aliquot from a known good stock solution. • Use a positive control compound (e.g., known SDH inhibitor like Malonate). | | High background or non-specific binding | • Compound aggregation: Check for precipitate in assay buffer. • Fluorescence/quenching interference: If using a fluorescent-based readout. | • Centrifuge compound solution before use. • Run an interference control (compound without enzyme/substrate). | | Low solubility or precipitate formation | • Solvent mismatch: The stock solvent (e.g., DMSO) may not be compatible with aqueous assay buffer. | • Ensure final DMSO concentration is ≤0.1-1%. • Perform a serial dilution in the assay buffer to check for cloudiness. | | Irreproducible results between experiments | • Human error: miscalculations in dilution series. • Compound degradation: due to repeated freeze-thaw cycles or light exposure. | • Create a fresh, single-use aliquots for each experiment. • Protect compound from light and document handling procedures. |

Key Experimental Protocols for Validation

To systematically address the issues above, you can incorporate these standard experimental protocols.

  • Dose-Response Curves: This is the most critical experiment to confirm the compound's potency (IC50 value).

    • Prepare a series of compound dilutions (e.g., 1:3 or 1:10 serial dilutions) covering a broad concentration range.
    • Apply these concentrations to your biochemical or cellular assay.
    • Plot the measured activity (e.g., enzyme activity, cell viability) against the compound concentration on a semi-log graph to determine the IC50.
  • Cell Viability Assays (e.g., MTT/XTT): If this compound is expected to affect cell proliferation or metabolism through SDH inhibition.

    • Plate cells in a 96-well plate and allow them to adhere.
    • Treat cells with a range of this compound concentrations.
    • After the incubation period, add MTT/XTT reagent and incubate as per protocol.
    • Measure the absorbance. A functional SDH inhibitor may show reduced cell viability, as SDH is part of the mitochondrial electron transport chain.

Visualizing the Experimental Workflow

The following diagram illustrates a logical workflow for troubleshooting the activity of a compound like this compound, moving from initial observation to systematic verification.

G Start Observed Problem: No Expected Effect StockCheck Check Stock Solution Start->StockCheck First step ControlCheck Run Positive Control StockCheck->ControlCheck Stock is OK SolubilityCheck Check Solubility StockCheck->SolubilityCheck Suspect degradation DoseResponse Perform Dose-Response ControlCheck->DoseResponse Control works Conclusion Interpret Results DoseResponse->Conclusion SolubilityCheck->Conclusion

Where to Find Specific Information

Since the specific guide for this compound was not publicly available, I suggest you try these avenues to find more detailed information:

  • Contact the Supplier Directly: The most reliable source of information is the company that synthesized and sells this compound. Their technical support team will have the most accurate data on solubility, stability, recommended protocols, and known issues.
  • Search Scientific Literature: Look for primary research papers that have used this compound. The "Methods" sections of these papers are goldmines for specific experimental protocols and troubleshooting tips from other scientists.
  • Consult Specialized Databases: Search chemical and pharmacological databases (e.g., PubChem, ChEMBL) for the compound's entry, which may contain bioactivity data and links to relevant literature.

References

Understanding the Target: Succinate Dehydrogenase (SDH)

Author: Smolecule Technical Support Team. Date: February 2026

Succinate Dehydrogenase, also known as Mitochondrial Complex II, is a key enzyme in both the Krebs cycle (TCA cycle) and the mitochondrial electron transport chain [1] [2]. Its functions make it a significant target for drug development:

  • Dual Role in Metabolism: SDH catalyzes the oxidation of succinate to fumarate in the TCA cycle and passes electrons directly to the ubiquitone pool in the respiratory chain [1] [2].
  • Tumor Suppressor Gene: SDH subunits (SDHA, SDHB, SDHC, SDHD) are recognized as tumor suppressors. Mutations in these genes, particularly in SDHC, are linked to various tumors and neurodegenerative diseases due to subsequent oxidative stress [2].
  • Source of Reactive Oxygen Species (ROS): The quinone-binding site (Qp) of SDH, formed by the SDHB, SDHC, and SDHD subunits, is an important source of reactive oxygen species. Mutations can lead to excessive electron leakage and increased superoxide production, contributing to cellular damage and disease progression [2].

Experimental Context for SDH Inhibitors

While data on SDH-IN-7 is unavailable, the following table summarizes general experimental approaches used to evaluate SDH activity and inhibition, which are foundational for any compound comparison [1]:

Experimental Method What is Measured Key Considerations for the Protocol
SDH Activity Assay Reduction rate of an exogenous quinone or artificial electron acceptor (e.g., DCPIP) in the presence of succinate [1]. Requires permeabilized mitochondria or cells. Specific inhibitors like malonate verify succinate-dependent activity. Not suitable for inhibitors that compete at the quinone-binding site [1].
Succinate-Cytochrome c Reductase (SCCR) Activity Combined activity of Complex II (SDH) and Complex III, measured by the reduction of cytochrome c [1]. Requires verification that Complex III activity is not limiting. More suitable for testing inhibitors like SDHIs that target the quinone site, as it uses the endogenous electron pathway [1].
Oxygen Consumption Assay Oxygen consumption rate linked to succinate oxidation using permeabilized cells or isolated mitochondria [1]. Preserves mitochondrial structure. Requires confirmation that downstream respiratory chain segments (CIII, CIV) are not limiting the measured rate [1].

The diagram below illustrates the logical workflow for designing an experiment to evaluate an SDH inhibitor, based on these standard methods:

Start Start: Evaluate SDH Inhibitor Choice1 Is the inhibitor's target binding site known? Start->Choice1 Unknown Inhibitor Target Unknown Choice1->Unknown No Known Inhibitor Target Known Choice1->Known Yes AssayBoth Test in Multiple Assays to characterize effect Unknown->AssayBoth Choice2 Does it bind to the Quinone (Q) site? Known->Choice2 QSite Q-site Inhibitor Choice2->QSite Yes ActiveSite Active-site Inhibitor (e.g., competes with Succinate) Choice2->ActiveSite No AssayQ Use SCCR Assay or Oxygen Consumption QSite->AssayQ AssayActive Use Direct SDH Activity Assay (with exogenous quinone) ActiveSite->AssayActive

Suggestions for Finding Specific Data

To locate the information you need on this compound, I suggest you:

  • Search Scientific Databases Directly: Use specialized databases like PubMed, Scopus, or Google Scholar with precise search terms such as "this compound", "SDH IN 7", or "SDH inhibitor 7".
  • Check Patent Literature: The synthesis and initial biological data for novel inhibitors are often disclosed in patent applications. Search platforms like Google Patents or the USPTO database.
  • Consult Chemical Vendor Sites: Companies that sell research chemicals sometimes provide data sheets or citations for their compounds, including This compound (CAS Number: 1444036-40-5).

References

×

XLogP3

5.6

Hydrogen Bond Acceptor Count

5

Exact Mass

451.023280 Da

Monoisotopic Mass

451.023280 Da

Heavy Atom Count

28

Dates

Last modified: 08-10-2024

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